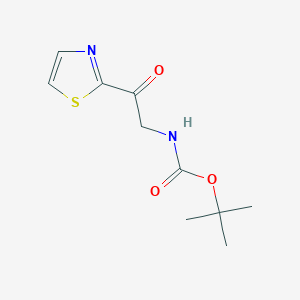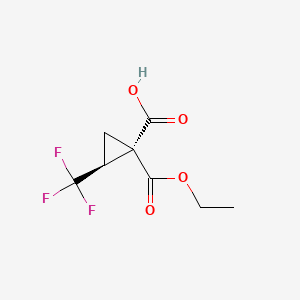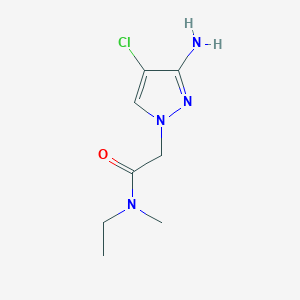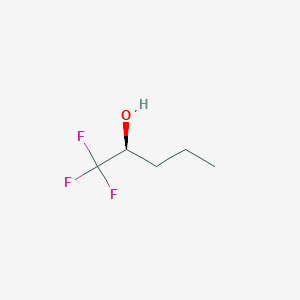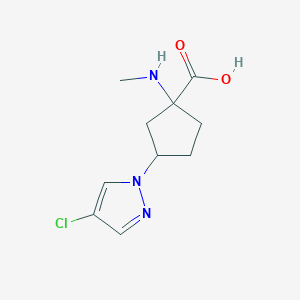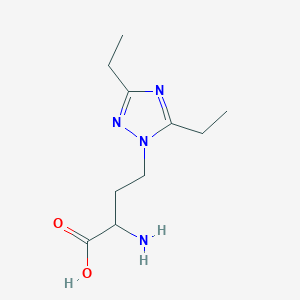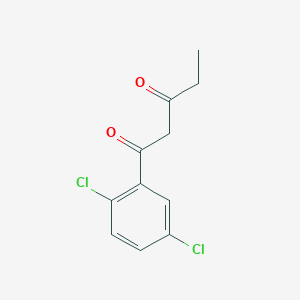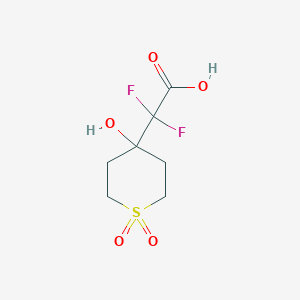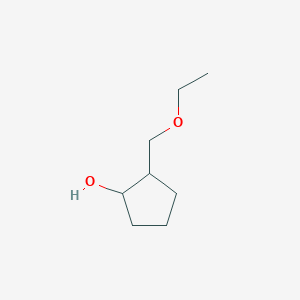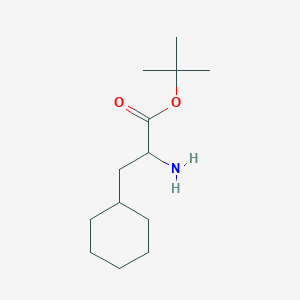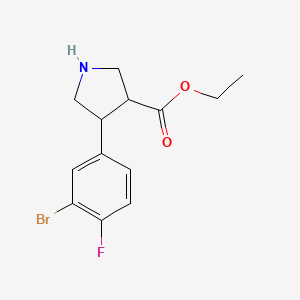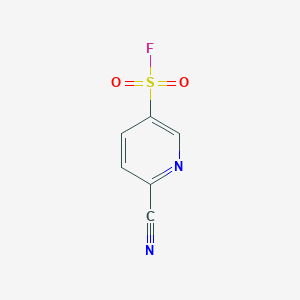
6-Cyanopyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyanopyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative that has garnered significant interest in various fields of chemistry and biology due to its unique chemical properties. The presence of both a cyano group and a sulfonyl fluoride group in the pyridine ring imparts distinct reactivity and stability to the compound, making it a valuable building block in synthetic chemistry and a useful probe in chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 6-cyanopyridine-3-sulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 6-cyanopyridine-3-sulfonyl fluoride may involve more scalable and cost-effective methods. One such method is the direct fluorination of 6-cyanopyridine-3-sulfonic acid using sulfur tetrafluoride in a continuous flow reactor. This approach allows for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
Types of Reactions: 6-Cyanopyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The cyano group can direct electrophilic substitution to specific positions on the pyridine ring.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed:
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Halogenated or Nitrated Pyridines: Resulting from electrophilic aromatic substitution.
Aminopyridines: Produced from the reduction of the cyano group.
Scientific Research Applications
6-Cyanopyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used as a probe in chemical biology to study enzyme activity and protein interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-cyanopyridine-3-sulfonyl fluoride primarily involves the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. The formation of these covalent bonds can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . The cyano group can also participate in interactions with biological targets, further modulating the compound’s activity.
Comparison with Similar Compounds
6-Cyanopyridine-3-sulfonic Acid: Lacks the fluorine atom, making it less reactive towards nucleophiles.
3,6-Difluoropyridine: Contains two fluorine atoms but lacks the sulfonyl group, resulting in different reactivity and applications.
Pentachloropyridine: A perhalogenated pyridine with broad applications in organic synthesis but different reactivity due to the absence of the cyano and sulfonyl groups.
Uniqueness: 6-Cyanopyridine-3-sulfonyl fluoride is unique due to the combination of the cyano and sulfonyl fluoride groups in the pyridine ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H3FN2O2S |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
6-cyanopyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H3FN2O2S/c7-12(10,11)6-2-1-5(3-8)9-4-6/h1-2,4H |
InChI Key |
BBVGLGYIWGQWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


